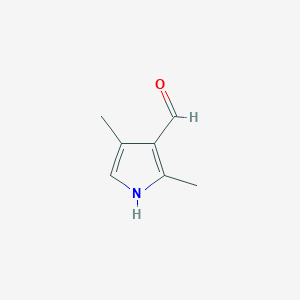

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde

Descripción general

Descripción

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by two methyl groups attached to the second and fourth positions of the pyrrole ring and an aldehyde group at the third position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole derivatives with appropriate reagents. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the desired position on the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

Mechanistic Insight : Oxidation proceeds via hydrate formation at the aldehyde, followed by cleavage of the C–H bond adjacent to the carbonyl. Potassium permanganate in acidic media provides higher yields due to enhanced electrophilicity of the aldehyde .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH/THF | 2,4-Dimethyl-1H-pyrrole-3-methanol | >90% |

| LiAlH₄ | Dry ether | 2,4-Dimethyl-1H-pyrrole-3-methanol | >95% |

| H₂ (Pd/C) | EtOAc | Partial reduction or over-reduction | Variable |

Key Note : Sodium borohydride is preferred for selective aldehyde reduction without affecting the pyrrole ring, whereas LiAlH₄ may require controlled stoichiometry to avoid side reactions .

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic substitutions, though methyl groups sterically and electronically modulate reactivity.

| Reaction Type | Reagent | Position Substituted | Product |

|---|---|---|---|

| Bromination | Br₂ (AcOH) | 5-position | 5-Bromo-2,4-dimethyl-1H-pyrrole-3-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ | 5-position | 5-Nitro-2,4-dimethyl-1H-pyrrole-3-carbaldehyde |

| Sulfonation | SO₃ (H₂SO₄) | 5-position | 5-Sulfo-2,4-dimethyl-1H-pyrrole-3-carbaldehyde |

Directing Effects : Methyl groups at 2- and 4-positions direct incoming electrophiles to the 5-position due to steric hindrance and resonance stabilization .

Nucleophilic Additions

The aldehyde group engages in nucleophilic additions, forming derivatives critical for further functionalization.

Example : Reaction with benzylamine yields a stable Schiff base, (2,4-dimethyl-1H-pyrrol-3-yl)-N-benzylmethanimine, which coordinates transition metals in catalysis .

Comparative Reactivity with Analogues

The substitution pattern significantly influences reactivity relative to similar pyrrole carbaldehydes.

Structural Influence : The 2,4-dimethyl substitution in the target compound reduces ring electron density compared to unsubstituted pyrrole-2-carbaldehyde, slowing electrophilic attacks but improving stability under oxidative conditions .

Aplicaciones Científicas De Investigación

Organic Chemistry

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its aldehyde group allows for further reactions such as:

- Formation of Schiff Bases : Reacting with amines to form imines which are pivotal intermediates in organic synthesis.

- Cross-Coupling Reactions : Utilized in various coupling reactions to create diverse heterocyclic compounds.

The compound has been investigated for its potential biological activities, including:

-

Anticancer Properties : Studies have shown that derivatives of pyrrole compounds exhibit significant anticancer activity against various cancer cell lines, including breast and lung cancer . A notable study demonstrated that certain derivatives showed growth inhibition at low concentrations (10 µM) across multiple cancer types.

Cancer Cell Line Growth Inhibition (%) A549 (Lung) 75 MDA-MB-435 80 MDA-MB-468 70 -

Antimicrobial Effects : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate promising antimicrobial potential:

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.025 Escherichia coli 0.020 Pseudomonas aeruginosa 0.050

Pharmaceutical Development

Due to its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its ability to modulate enzyme activities makes it a candidate for drug design targeting specific pathways involved in cancer and infectious diseases.

Case Study: Anticancer Efficacy

A comprehensive study evaluated various pyrrole derivatives against human cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells by affecting key signaling pathways related to cell growth .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The findings revealed that specific derivatives had potent activity with MIC values below 1 µg/mL, suggesting their potential as new antitubercular agents .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .

Comparación Con Compuestos Similares

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

2,4-Dimethyl-1H-pyrrole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at a different position on the pyrrole ring.

Uniqueness: 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties.

Actividad Biológica

2,4-Dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by two methyl groups at the 2 and 4 positions and a formyl group at the 3 position, allows for diverse interactions with biological targets. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C₇H₉NO

- Molecular Weight : 135.15 g/mol

- Structural Features : The compound features a pyrrole ring with a formyl group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated its potential in the following areas:

-

Anticancer Activity

- Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing the benzimidazole moiety showed promising activity against MDA-MB human cancer cell lines, with growth inhibition rates reaching up to 62.46% against melanoma cells (MDA-MB-435) and 40.24% against breast cancer cells (MDA-MB-468) at a concentration of 10 µM .

- A structure–activity relationship (SAR) study revealed that modifications on the pyrrole ring significantly influence cytotoxicity against cancer cell lines.

-

Antimicrobial Activity

- The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). Derivatives incorporating specific functional groups demonstrated potent inhibitory effects against drug-resistant strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL .

- The mechanism of action may involve the inhibition of key metabolic pathways essential for bacterial survival .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The electrophilic nature of the formyl group allows it to interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting critical cellular processes.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors involved in cell proliferation and apoptosis. This modulation can lead to altered gene expression and metabolic processes within cells .

Research Findings and Case Studies

| Study | Findings | Cell Lines Tested | Key Results |

|---|---|---|---|

| Castagnolo et al. (2020) | Explored antitubercular potential | M. tuberculosis strains | MIC < 1 µg/mL; low cytotoxicity |

| Recent SAR Study | Investigated anticancer derivatives | Various cancer cell lines | Significant growth inhibition in MDA-MB lines |

| Antimicrobial Studies | Evaluated against MDR-TB | M. smegmatis | Inhibitory activity confirmed; potential as an anti-TB agent |

Propiedades

IUPAC Name |

2,4-dimethyl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-8-6(2)7(5)4-9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEHTGOUPMZIMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617787 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-62-4 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.